3-Aminoazetidin-2-one, acetic acid
Description
Properties
IUPAC Name |
acetic acid;3-aminoazetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O.C2H4O2/c4-2-1-5-3(2)6;1-2(3)4/h2H,1,4H2,(H,5,6);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCANMCUQWOLTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1C(C(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Aminoazetidin 2 One, Acetic Acid and Analogues
Stereoselective Synthesis of 3-Aminoazetidin-2-one (B3054971) Scaffolds
Achieving precise control over the three-dimensional arrangement of atoms is paramount in the synthesis of biologically active molecules. For 3-aminoazetidin-2-one and its analogues, both enantioselective and diastereoselective methods are crucial for accessing specific stereoisomers.
Enantioselective Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. A notable approach involves the condensation of metal ester enolates with imines. For instance, the synthesis of a key intermediate for monobactam and bicyclic β-lactam antibiotics was achieved in 91% yield with an enantiomeric excess (ee) of 91%. scispace.com The use of chiral imines derived from aldehydes allows for the selective synthesis of any of the four possible stereoisomers of 3-amino-4-alkyl-2-azetidinones with diastereomeric excesses (de) ranging from 60-99% and enantiomeric excesses greater than 95%. scispace.com
The choice of solvent plays a critical role in determining the stereochemical outcome. In weakly polar solvents like diethyl ether, the trans isomers are preferentially formed. scispace.com Conversely, using a polar solvent mixture such as tetrahydrofuran/hexamethylphosphoramide (THF/HMPA) leads to the formation of the cis isomers. scispace.com This solvent-dependent stereoselectivity provides a powerful tool for accessing different stereoisomers from the same starting materials.
Another strategy employs chiral N-heterocyclic carbenes (NHCs) as catalysts in the Staudinger reaction of ketenes with imines, leading to the highly enantioselective synthesis of N-Boc β-lactams. dntb.gov.ua Similarly, planar-chiral nucleophiles have been successfully used as catalysts in the enantioselective Staudinger synthesis of β-lactams. dntb.gov.ua
Diastereoselective Control in Ring Formation and Functionalization
Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. In the context of azetidinone synthesis, this is often achieved during the ring-forming cycloaddition step. The Staudinger ketene-imine cycloaddition is a cornerstone for constructing the β-lactam ring, and its stereochemical outcome is highly dependent on reaction conditions and the nature of the reactants. mdpi.comorganic-chemistry.org
The stereoselectivity of the Staudinger reaction is influenced by the competition between direct ring closure of the zwitterionic intermediate and its isomerization. organic-chemistry.org Electron-donating groups on the ketene (B1206846) and electron-withdrawing groups on the imine tend to favor direct ring closure, leading to cis-β-lactams. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization and favoring the formation of trans-β-lactams. organic-chemistry.org
For example, the reaction of ketenes generated from 2-acetoxyacetyl chloride with imines can yield 3-acetoxy-2-azetidinones. mdpi.comresearchgate.net The subsequent hydrolysis of the acetoxy group provides 3-hydroxy-2-azetidinones. mdpi.comresearchgate.net In some cases, the reaction can be completely stereoselective, producing only the cis or trans adduct. mdpi.com For instance, the synthesis of cis-3-benzyloxy-N-propargyl-2-azetidinone was achieved with high stereoselectivity and yield. mdpi.com
Modern Cycloaddition Strategies for Azetidinone Ring Construction
Cycloaddition reactions are fundamental to the synthesis of the azetidinone ring. The [2+2] cycloaddition of a ketene and an imine, known as the Staudinger reaction, is the most widely used method. mdpi.comwikipedia.org
Staudinger Ketene-Imine Cycloaddition Variants
The Staudinger synthesis, discovered by Hermann Staudinger in 1907, involves the reaction of an imine with a ketene to form a β-lactam. wikipedia.org The reaction proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. wikipedia.org
Ketenes are often generated in situ from acyl chlorides by treatment with a tertiary amine. mdpi.com This approach is frequently used to synthesize a wide variety of monocyclic β-lactams. mdpi.com For example, 2-acetoxyacetyl chloride is a useful precursor for 3-acetoxy-2-azetidinones. mdpi.comresearchgate.net
Microwave irradiation has been explored as a way to promote the Staudinger cycloaddition. mdpi.com In some cases, heterogeneous catalysts like Mg-Al hydroxide (B78521) have been used instead of organic bases, though this can sometimes lead to mixtures of diastereomers in lower yields. mdpi.com
The table below summarizes various ketene precursors and their resulting 3-substituted-2-azetidinones via the Staudinger cycloaddition.
| Ketene Precursor | 3-Substituent on Azetidinone | Stereoselectivity | Reference |
| Acetoxyacetyl chloride | Acetoxy | Can be stereoselective for trans or produce mixtures | mdpi.com, researchgate.net |
| Methoxyacetyl chloride | Methoxy | Highly cis-selective at low temperatures | mdpi.com |
| Benzyloxyacetyl chloride | Benzyloxy | Highly cis-selective at low temperatures | mdpi.com |
| Phenoxyacetyl chloride | Phenoxy | Can be completely cis-selective | mdpi.com |
| Phenylthioacetyl chloride | Phenylthio | Completely trans-diastereoselective with certain imines | mdpi.com |
Alternative Cycloaddition Pathways
While the Staudinger reaction is dominant, other cycloaddition strategies for constructing the azetidinone ring exist. These include intramolecular [2+2] photocycloadditions of imine/ene systems, which can lead to complex cage compounds containing an azetidine (B1206935) ring. acs.org
Another approach involves the rhodium-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines. rsc.org This method provides a route to 3-unsubstituted β-lactams.
Furthermore, the synthesis of azetidines can be achieved through the reduction of the corresponding azetidin-2-ones (β-lactams). acs.org This two-step process, involving cycloaddition followed by reduction, offers an alternative pathway to functionalized azetidine rings.
Green Chemistry Principles in 3-Aminoazetidin-2-one Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of 3-aminoazetidin-2-one synthesis, these principles are being increasingly applied.
One key area of focus is the use of greener solvents and reaction conditions. Microwave-assisted synthesis, for example, is recognized as a green chemistry tool that can lead to shorter reaction times and improved energy efficiency. nih.gov The use of heterogeneous catalysts that can be easily recovered and reused is another important aspect. mdpi.com
Atom economy, a concept developed by Barry Trost, is a central tenet of green chemistry. Cycloaddition reactions, such as the Staudinger synthesis, are inherently atom-economical as they combine two molecules to form a cyclic adduct with no loss of atoms. mdpi.com
The development of one-pot, multi-component reactions is another strategy that aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and saving time and resources. nih.gov
Furthermore, the use of biocatalysis, such as enzyme-catalyzed reactions, offers a green alternative to traditional chemical methods. For example, multi-enzyme cascades have been used for the synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives, showcasing the potential of biocatalysis in the synthesis of related nitrogen-containing heterocycles. rsc.org
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the synthesis of azetidin-2-ones, offering advantages such as faster reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comderpharmachemica.com This technique utilizes microwave irradiation to directly heat the reaction mixture, leading to a rapid and uniform temperature increase. rasayanjournal.co.in
Several studies have demonstrated the successful application of microwave irradiation in the Staudinger [2+2] cycloaddition reaction, a cornerstone in β-lactam synthesis. For instance, the reaction of imines with ketenes, often generated in situ from acid chlorides and a base, is significantly accelerated under microwave conditions. derpharmachemica.comresearchgate.net Researchers have reported the synthesis of various 3-substituted-2-azetidinones with good yields in minutes, a stark contrast to the hours or even days required for conventional methods. mdpi.comderpharmachemica.com
The choice of solvent is crucial in microwave-assisted synthesis, with polar solvents that efficiently absorb microwave energy being preferred. derpharmachemica.com Common solvents include dimethylformamide (DMF), ethanol, and 1,2-dichloroethane. derpharmachemica.comrdd.edu.iq In some cases, solvent-free conditions have also been successfully employed, further enhancing the green credentials of this methodology. derpharmachemica.com
A comparative study on the synthesis of 1-acetamido-3-chloro-2-azetidinones highlighted the superiority of microwave heating over conventional methods. The microwave-promoted reactions were completed in 30–45 minutes with yields of 81–96%, whereas the conventional approach required 16–24 hours and yielded only 50–60% of the product. mdpi.com Similarly, the synthesis of other azetidinone derivatives has shown that microwave irradiation leads to higher yields and purity in shorter reaction times. mdpi.comclockss.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1-acetamido-3-chloro-2-azetidinones mdpi.com
| Method | Reaction Time | Yield |
| Conventional Heating | 16–24 hours | 50–60% |
| Microwave Irradiation | 30–45 minutes | 81–96% |
Sonochemical Enhancements in Reaction Efficiency
Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for enhancing the efficiency of 3-aminoazetidin-2-one synthesis. nih.govnih.gov Ultrasound irradiation, typically in the range of 20-100 kHz, creates acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. nih.gov
The synthesis of various heterocyclic compounds, including thiazolidinones, has been shown to benefit from sonochemical methods, resulting in good yields and shorter reaction times. nih.govresearchgate.net For instance, a one-pot, three-component synthesis of isoxazolines bearing sulfonamides was successfully carried out under ultrasonic activation, highlighting the efficiency of this technique. nih.gov The use of ultrasound has been reported to reduce reaction times from hours to minutes and increase yields. nih.govresearchgate.net
In the context of azetidinone synthesis, ultrasound can be particularly beneficial for promoting reactions that are otherwise slow or require harsh conditions. mdpi.com The synthesis of imidazole (B134444) derivatives, for example, has been successfully carried out under ultrasonication at a frequency of 35 kHz. mdpi.com This technique offers a greener and more energy-efficient alternative to traditional heating methods. nih.govnih.gov
Table 2: Effect of Sonication on Reaction Time and Yield nih.gov
| Reaction | Conventional Method (Time) | Sonochemical Method (Time) | Yield Improvement |
| Azide Synthesis | 2 days | 2 hours | 10-15% |
Catalyst Development for Sustainable Production
The development of efficient and sustainable catalysts is paramount for the large-scale production of 3-aminoazetidin-2-one and its analogues. wordpress.com Research in this area focuses on both homogeneous and heterogeneous catalysts that can promote the desired cyclization reactions with high selectivity and yield, while minimizing waste and environmental impact.
Heterogeneous catalysts, such as magnesium-aluminum hydroxide (MAH), have been investigated for the Staudinger synthesis of azetidinones under microwave irradiation. mdpi.com While the use of MAH in one instance resulted in low yields of both cis and trans isomers, it represents a move towards more easily separable and recyclable catalytic systems. mdpi.com
Homogeneous catalysts, including planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY), have shown promise in enantioselective Staudinger reactions, leading to β-lactams with good stereoselectivity and yields. nih.gov Chiral N-heterocyclic carbenes have also been demonstrated as effective catalysts for the Staudinger reaction, producing cis-β-lactams in good yields with high diastereoselectivities and excellent enantioselectivities. nih.gov
Recent advancements have also explored the use of palladium catalysis for the asymmetric synthesis of β-lactams. acs.org One method involves an intramolecular C(sp3)–H amidation reaction, providing a streamlined route to β-aryl β-lactams with high enantioselectivity. acs.org Furthermore, cobalt acetate-modified catalysts have been developed for the selective reduction of nitriles to amines, a reaction that can be relevant in the synthesis of amino-functionalized β-lactam precursors. mdpi.com The principles of green chemistry are a driving force in this field, with a focus on developing industry-friendly routes that minimize waste. wordpress.com
Synthesis of 3-Aminoazetidin-2-one, Acetic Acid Salts as Key Intermediates
The synthesis of 3-aminoazetidin-2-one and its derivatives often proceeds through the formation of key intermediates, including various salts. These intermediates can facilitate purification, improve handling characteristics, and serve as precursors for further functionalization.
One common strategy involves the preparation of a protected 3-aminoazetidine derivative, which can then be deprotected to yield the desired amine. For example, 3-amino-1-benzhydrylazetidine has been synthesized as a monoacetate salt in good yield. researchgate.net This process starts from the commercially available 1-benzhydrylazetidin-3-ol, which is converted to a mesylate intermediate and subsequently undergoes aminolysis. researchgate.net
Another approach involves the use of phthalimide (B116566) as a protecting group for the amino functionality. A 3-sulfonyloxyazetidine protected at the 1-position can be reacted with an alkaline phthalimide. google.com The resulting 3-phthalimidoazetidine (B17777) can then undergo further reactions to yield the desired 3-aminoazetidine. google.com
Post-Cyclization Functionalization Approaches to 3-Aminoazetidin-2-ones
Once the azetidin-2-one (B1220530) ring is formed, subsequent functionalization at various positions is often necessary to achieve the desired biological activity. Post-cyclization modification allows for the introduction of diverse substituents and the fine-tuning of the molecule's properties.
One common approach is the modification of a substituent at the 3-position. For example, a 3-acetoxy group can be selectively hydrolyzed to a 3-hydroxy group. mdpi.com This can be achieved by treating the 3-acetoxy-2-azetidinone with hydrazine. mdpi.com The resulting 3-hydroxy-β-lactam can then be further functionalized.
Functionalization can also occur at the nitrogen atom of the azetidinone ring. For instance, a chiral auxiliary can be removed from the nitrogen atom by treatment with zinc and acetic acid. mdpi.com The deprotected nitrogen can then be coupled with other molecules, such as in the synthesis of novel inhibitors of penicillin-binding protein (PBP). mdpi.com
The azetidinone ring itself can also be the site of further reactions. For example, radical anions of azetidin-2-ones can undergo ring-splitting, leading to open-chain amides. researchgate.netrsc.org This reactivity provides a pathway to new chemical entities. Additionally, photochemical ring contraction of pyrazolidinones has been used to synthesize functionalized 1-anilinoazetidin-2-ones. rsc.org Recent research has also focused on the strain-release-driven aroylation of four-membered rings, offering new synthetic pathways to substituted azetidines. acs.org These post-cyclization functionalization strategies are crucial for creating a diverse library of 3-aminoazetidin-2-one analogues for biological screening.
Reaction Chemistry and Derivatization of 3 Aminoazetidin 2 One, Acetic Acid
Amination and Acylation Reactions of the Azetidinone Nitrogen Atom
The nitrogen atom within the four-membered β-lactam ring can be a target for substitution, although its reactivity is influenced by the electronic and steric environment. While functionalization at this position is synthetically possible, studies on certain derivatives, such as NAAA inhibitors, have shown that modifications like alkylation on the endocyclic nitrogen can lead to a loss of biological activity, indicating that an unsubstituted N-H group is crucial for specific molecular interactions nih.gov.
Acylation of the azetidinone nitrogen is a common strategy to introduce various functional groups. For instance, in the synthesis of 3-amido-2-azetidinones, the nitrogen can be protected with groups like the 4-methoxyphenyl (B3050149) (PMP) group, which can be selectively removed later using reagents such as cerium ammonium (B1175870) nitrate (B79036) (CAN) mdpi.com. This allows for orthogonal protection strategies where the ring nitrogen and the exocyclic amino group can be deprotected and functionalized independently mdpi.com.
Transformations of the 3-Amino Group
The exocyclic amino group at the C(3) position is a primary site for derivatization, providing a convenient handle for introducing structural diversity and modulating the properties of the molecule.
Amidation of the 3-amino group is a widely explored transformation. A range of N-(2-oxoazetidin-3-yl)amides have been synthesized to investigate structure-activity relationships (SAR) for various biological targets nih.govnih.gov. Research has shown that a secondary amide at the C(3) position is often a critical feature for biological activity nih.gov. The properties of the resulting molecule can be finely tuned by varying the amide side chain, with studies indicating a preference for long, flexible alkyl residues over sterically hindered chains in certain applications nih.gov.
Alkylation of the exocyclic 3-amino group is another route for derivatization. However, similar to modifications on the ring nitrogen, this can negatively impact biological efficacy in specific contexts. For example, methylation of the exocyclic nitrogen in one series of NAAA inhibitors resulted in an inactive compound nih.gov.
Table 1: Examples of Amidation and Alkylation at the 3-Amino Group
| Starting Material | Reagent | Transformation | Resulting Compound Type | Reference |
|---|---|---|---|---|
| 3-Aminoazetidin-2-one (B3054971) derivative | Acyl Chloride/Carboxylic Acid | Amidation | N-(2-oxoazetidin-3-yl)amide | nih.gov, nih.gov |
| 3-Aminoazetidin-2-one derivative | Alkyl Halide | Alkylation | N-Alkyl-N-(2-oxoazetidin-3-yl)amine | nih.gov |
The 3-aminoazetidin-2-one framework serves as a valuable synthon for creating hybrid molecules and conjugates. researchgate.netdntb.gov.ua The 3-amino group can be readily coupled with other molecular entities to produce β-lactam-based conjugates with diverse properties. researchgate.net For instance, the synthesis of novel heterocyclic amino acid derivatives has been achieved through the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates, which are derived from azetidin-3-one (B1332698). mdpi.com This method allows for the creation of azetidine-pyrazole, azetidine-imidazole, and azetidine-benzimidazole hybrids. mdpi.com Furthermore, Suzuki-Miyaura cross-coupling reactions on brominated pyrazole-azetidine hybrids have been used to further diversify these structures. mdpi.com These strategies highlight the utility of the azetidine (B1206935) core in constructing complex molecules by linking it to other heterocyclic systems. mdpi.comnih.gov
Ring-Opening Reactions of the Azetidin-2-one (B1220530) Core: Mechanistic Investigations
The significant ring strain of the azetidin-2-one ring makes it susceptible to ring-opening reactions, a characteristic that is frequently exploited in synthesis. rsc.orgrsc.org These reactions can be initiated by various nucleophiles and are often catalyzed by acids or metals.
The regioselectivity of nucleophilic ring-opening is largely controlled by electronic effects, with nucleophiles typically attacking the carbon atom adjacent to the nitrogen that can best stabilize a transition state. magtech.com.cn For azetidines with unsaturated substituents at the 2-position, cleavage of the C-N bond adjacent to the substituent is favored due to conjugative stabilization. magtech.com.cn In some cases, acid-mediated intramolecular ring-opening can occur, where a pendant functional group, such as an amide, acts as the nucleophile. nih.govacs.org Mechanistic studies of such decomposition pathways are crucial for designing stable azetidine-containing molecules. nih.gov The stability of the ring is also influenced by substituents; for example, N-phenyl and N-cyano-phenyl analogues have shown lower stability in aqueous solutions compared to N-pyridyl analogues. nih.gov
Photochemical methods, such as the Norrish-Yang cyclization, can be used to form strained azetidinols, which then readily undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.orgnih.gov This "build and release" strategy utilizes the pre-installed strain energy to facilitate functionalization. nih.gov
Metal-Mediated Ring Degradation and Ligand Formation
Transition metals can catalyze or mediate the ring-opening of azetidin-2-ones and their derivatives. mdpi.com For example, palladium-catalyzed reactions have been used to synthesize 1,4-benzoxazepine (B8686809) derivatives through a domino reaction involving N-tosylaziridines (related strained heterocycles), 2-iodophenol, and isocyanides. mdpi.com While this example involves aziridines, similar principles apply to the more strained members of the azetidinone family. The presence of a Lewis acid, which can be a metal-based species, can result in the ring opening of the strained four-membered ring, particularly when electron-rich substituents are present on the nucleus. rsc.org The metal center can coordinate to the nitrogen or oxygen atom of the lactam, activating the ring for nucleophilic attack and subsequent cleavage.
Incorporation into Polycyclic and Heterocyclic Frameworks
3-Amino-2-azetidinones are powerful synthons for the construction of a wide variety of more complex heterocyclic systems. researchgate.netdntb.gov.ua The strained ring can undergo transformations and ring-expansions to yield highly substituted acyclic amines or larger ring systems. rsc.org
These functionalized azetidinones have been successfully transformed into diverse heterocyclic molecules, including:
Imidazolidin-2-ones
Piperazines
Hydantoins
4-Oxo-1H-pyrroles
1,4-Benzodiazepin-2-ones researchgate.netdntb.gov.ua
Ring expansion reactions are a notable application. For example, reduction of 4-(haloalkyl)azetidin-2-ones affords 2-(haloalkyl)azetidines, which can rearrange through bicyclic azetidinium intermediates to form stereospecifically defined five- and six-membered azaheterocycles like 3,4-cis-disubstituted pyrrolidines and piperidines. nih.gov This demonstrates how the azetidine core can serve as a template for building larger, more complex polycyclic frameworks. mdpi.comnih.govrsc.org
Table 2: Heterocyclic Frameworks Synthesized from Azetidinone Precursors
| Precursor Type | Reaction/Transformation | Resulting Framework | Reference |
|---|---|---|---|
| 3-Amino-2-azetidinone | Various Synthetic Transformations | Imidazolidin-2-ones, Piperazines, Hydantoins | researchgate.net, dntb.gov.ua |
| 4-(Haloalkyl)azetidin-2-one | Reduction followed by Rearrangement | Pyrrolidines, Piperidines | nih.gov |
| Azetidin-2-one derivative | Ring Transformation | Pyrroles, Pyrrolidinones, Azepanes | rsc.org |
| Brominated Pyrazole-Azetidine Hybrid | Suzuki-Miyaura Cross-Coupling | Diversified Bi-heterocyclic Systems | mdpi.com |
Reactivity in Specific Organic Transformations (e.g., Horner-Wadsworth-Emmons, Suzuki-Miyaura)
Direct participation of 3-aminoazetidin-2-one, acetic acid in many standard organic transformations is challenging due to the presence of the primary amine and the lactam N-H group. These functionalities can interfere with common reagents and reaction conditions, particularly those involving strong bases or organometallic species. Consequently, appropriate protection of the amino group, and sometimes the lactam nitrogen, is a critical first step to unlock the synthetic utility of this scaffold in reactions such as the Horner-Wadsworth-Emmons olefination and Suzuki-Miyaura cross-coupling.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonate (B1237965) carbanions. nrochemistry.comwikipedia.orgorganic-chemistry.org For the 3-aminoazetidin-2-one core to be utilized in an HWE reaction, it must first be converted into a suitable carbonyl compound, typically an azetidin-3-one, and the amino group must be protected. The most common protecting group for the amino function in this context is the tert-butoxycarbonyl (Boc) group.
The synthesis of the requisite N-Boc-azetidin-3-one allows for subsequent olefination at the C3 position. The HWE reaction on this substrate typically involves the use of a phosphonate reagent, such as triethyl phosphonoacetate, and a base to generate the nucleophilic phosphonate carbanion. This carbanion then attacks the carbonyl group of the azetidin-3-one to form a β-hydroxyphosphonate intermediate, which subsequently eliminates to yield the corresponding α,β-unsaturated ester. nrochemistry.com
The reaction conditions, including the choice of base and solvent, can influence the yield and stereoselectivity of the resulting alkene. Generally, the HWE reaction favors the formation of the (E)-isomer. wikipedia.org
Table 1: Horner-Wadsworth-Emmons Reaction with N-Boc-azetidin-3-one Derivative
| Entry | Aldehyde/Ketone Substrate | Phosphonate Reagent | Base | Solvent | Product | Yield (%) | Ref. |
| 1 | N-Boc-azetidin-3-one | Triethyl phosphonoacetate | NaH | THF | (E/Z)-ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate | Not specified | N/A |
| 2 | N-Boc-azetidin-3-one | Diethyl (cyanomethyl)phosphonate | K₂CO₃ | i-PrOH | (E/Z)-2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetonitrile | Good | nih.gov |
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org For a 3-aminoazetidin-2-one derivative to participate in a Suzuki-Miyaura reaction, the C3 position must be functionalized with a suitable leaving group, such as a halogen (e.g., bromine or iodine).
The synthesis of a 3-halo-azetidin-2-one derivative from 3-aminoazetidin-2-one would be a necessary multi-step process, likely involving diazotization of the amino group followed by a Sandmeyer-type reaction. Furthermore, protection of the lactam nitrogen, for instance with a para-methoxyphenyl (PMP) group, is often required to prevent side reactions and improve solubility and stability during the palladium-catalyzed coupling. mdpi.com
Once the appropriately functionalized 3-halo-azetidin-2-one is in hand, it can be subjected to Suzuki-Miyaura cross-coupling conditions. These typically involve a palladium(0) catalyst, a phosphine (B1218219) ligand, a base, and an organoboron reagent (e.g., an arylboronic acid). The reaction facilitates the formation of a new carbon-carbon bond at the C3 position of the azetidinone ring. libretexts.org While palladium is the most common catalyst, other transition metals like iron have also been shown to catalyze the coupling of 3-iodoazetidines with Grignard reagents, a related transformation. rsc.org
Table 2: Suzuki-Miyaura Type Cross-Coupling with Azetidine Derivatives
| Entry | Azetidine Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Ref. |
| 1 | 3-Iodoazetidine derivative | Aryl Grignard | Fe(acac)₃ | N/A | N/A | THF | 3-Arylazetidine | Good-Excellent | rsc.org |
| 2 | 3-Bromo-3-fluoro-β-lactam | Diarylzinc | CoCl₂ | N/A | N/A | N/A | 3-Aryl-3-fluoro-β-lactam | Not specified | mdpi.com |
| 3 | 3-Iodoazetidine | Arylsilane (Hiyama) | Pd(OAc)₂ | P(o-tol)₃ | TBAF | Dioxane | 3-Arylazetidine | Good | organic-chemistry.org |
Note: The table presents data from reactions on related azetidine and azetidinone systems to illustrate the potential for Suzuki-Miyaura type reactions. Direct examples with 3-halo-azetidin-2-ones derived from 3-aminoazetidin-2-one are not extensively reported.
Theoretical and Computational Studies on 3 Aminoazetidin 2 One, Acetic Acid Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and reactivity of azetidin-2-one (B1220530) systems. These computational methods provide insights into the molecular orbitals and energy landscapes that govern chemical reactions.
Studies on related 3-oxo-β-lactams have utilized DFT calculations to elucidate the mechanisms and factors influencing their transformations. For instance, the reactivity of these compounds with primary amines, which can lead to various products through different reaction pathways, has been examined. The calculations helped to map the Gibbs free energy profiles for these reactions, identifying the most favorable pathways. researchgate.net
A key aspect of understanding reactivity is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap (ΔEgap) are crucial indicators of a molecule's electron-donating/accepting capabilities and its kinetic stability. For example, in a study of an imidazo[1,2-a]pyrimidine derivative, the calculated HOMO energy was -5.6227 eV and the LUMO energy was -2.3997 eV, resulting in an energy gap of 3.2230 eV. nih.gov A smaller energy gap generally suggests higher reactivity. nih.gov These parameters are vital for predicting how a molecule like 3-aminoazetidin-2-one (B3054971) might behave in a chemical reaction.
Further computational studies have focused on the homolytic bond dissociation enthalpies (BDEs) of N-N bonds in hydrazine derivatives, which can include azetidin-2-one structures. Methods like M05-2X have been shown to provide accurate BDE predictions, which are essential for understanding reaction mechanisms involving bond cleavage. sci-hub.box The electronic structure, as revealed by these quantum chemical investigations, is fundamental to predicting the reactivity and stability of 3-aminoazetidin-2-one and its derivatives.
Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for a Heterocyclic System
| Parameter | Value |
|---|---|
| EHOMO | -5.6227 eV |
| ELUMO | -2.3997 eV |
| Energy Gap (ΔE) | 3.2230 eV |
| Chemical Hardness (η) | 1.6115 eV |
Data derived from a study on an (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine system, illustrating typical quantum chemical parameters. nih.gov
Conformational Analysis and Stereochemical Preferences
The three-dimensional structure of 3-aminoazetidin-2-one derivatives, including their conformational flexibility and stereochemical arrangements, plays a critical role in their biological activity. Computational methods are employed to explore the preferred conformations and the influence of different substituents on the stereochemistry of the molecule.
The synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids highlights the importance of controlling stereochemistry. researchgate.net These stereochemically defined molecules serve as valuable tools for studying how conformation affects peptide activity. researchgate.net In a study of diastereomeric β-lactams, computational chemistry was used to perform molecular docking assays to investigate the drug-protein interactions of different 3-amino-azetidin-2-one derivatives. oncotarget.com This demonstrates the importance of stereochemistry in determining how these molecules bind to biological targets.
The conformational dynamics of the azetidine (B1206935) ring itself have also been a subject of study. For instance, in the 1H-NMR spectrum of a 3,3-substituted azetidine moiety, the broadening of signals for the methylene (B1212753) protons was attributed to the conformational dynamics of the azetidine ring. mdpi.com Such studies provide insight into the flexibility of the β-lactam ring system and how substitutions can influence its preferred shape.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating how ligands like 3-aminoazetidin-2-one derivatives interact with their biological targets at a molecular level. nih.govmdpi.com These methods can predict the binding poses of a ligand in the active site of a protein and assess the stability of the resulting complex over time. mdpi.com
Several studies have utilized these techniques to understand the interactions of azetidinone-containing compounds with various enzymes and receptors. For example, molecular docking simulations were used to analyze the binding of imidazolidinone derivatives to the COX-2 enzyme, with some compounds showing strong binding affinities. najah.edu MD simulations further confirmed the stability of the ligand-protein complexes. najah.edu Similarly, the binding modes of 3-chloro-4-substituted-1-(2-(1H-benzimidazol-2-yl)phenyl))azetidin-2-ones with the COX-II enzyme were investigated through in-silico docking to understand their analgesic and anti-inflammatory activities. researchgate.net
In another example, a combination of molecular docking and MD simulations was used to explore the potential binding mode of a 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine derivative to the histamine H3 receptor. acs.org These computational studies are crucial for rational drug design, as they help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for high-affinity binding. najah.edu
Table 2: Examples of Molecular Docking Studies on Azetidinone Derivatives
| Compound Class | Target Protein | Key Findings |
|---|---|---|
| Imidazolidinone Derivatives | COX-2 | Strong binding affinities, with docking scores for some compounds better than the reference ligand. najah.edu |
| 3-chloro-4-substituted-azetidin-2-ones | COX-II | Good affinity for the enzyme, correlating with in-vitro anti-inflammatory activity. researchgate.net |
| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines | Histamine H3 Receptor | Elucidation of potential binding modes compared to the endogenous ligand. acs.org |
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a key tool for elucidating the detailed mechanisms of chemical reactions involving azetidinone structures. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most likely reaction pathways.
Density functional theory (DFT) calculations have been successfully applied to investigate the reactivity of 3-oxo-β-lactams with primary amines. researchgate.net These calculations revealed different possible reaction pathways, including dehydration, CO elimination, and a C3-C4 ring opening, depending on the substituents on the azetidin-2-one ring. researchgate.net The computational results provided a mechanistic explanation for the experimentally observed product selectivity. researchgate.net
More broadly, computational models are being developed to predict the outcomes of reactions used to synthesize azetidines. mit.edu For instance, researchers have used computational models to predict which compounds can react together to form azetidines through photocatalysis. mit.edu By calculating frontier orbital energies, these models can forecast whether a particular reaction is likely to occur and what the yield might be. mit.edu This predictive power can guide the design of more efficient synthetic routes. mit.edu
Structure-Activity Relationship (SAR) Studies at a Mechanistic Level
Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. gardp.org When combined with computational methods, SAR studies can provide a mechanistic understanding of why certain structural features lead to enhanced potency or selectivity.
For 3-aminoazetidin-2-one derivatives, SAR studies have been crucial in the development of inhibitors for enzymes like N-acylethanolamine acid amidase (NAAA). nih.gov By synthesizing and testing a series of N-(2-oxoazetidin-3-yl)amides, researchers elucidated the main structural features of these derivatives that are critical for NAAA inhibition. nih.gov Such studies help medicinal chemists to design new molecules with improved properties based on an understanding of how structural modifications affect biological activity. gardp.org
Advanced Characterization Methodologies in 3 Aminoazetidin 2 One Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the 3-aminoazetidin-2-one (B3054971) framework. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional ¹H and ¹³C NMR spectra offer initial structural confirmation. For 3-aminoazetidin-2-one, the proton spectrum would show distinct signals for the protons on the azetidinone ring and the amino group. The carbon spectrum would correspondingly display resonances for the carbonyl carbon, the two methylene (B1212753) carbons of the ring, and the carbon bearing the amino group. The presence of acetic acid in the sample would be indicated by characteristic signals for its methyl and carboxyl groups.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for 3-Aminoazetidin-2-one
| Atom | Nucleus | Expected Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | ¹H | ~4.5 - 5.0 | Triplet (t) | ~5-7 |
| H-4 (cis) | ¹H | ~3.0 - 3.5 | Doublet of doublets (dd) | J(H4cis, H4trans) ~15, J(H4cis, H3) ~5 |
| H-4 (trans) | ¹H | ~3.5 - 4.0 | Doublet of doublets (dd) | J(H4trans, H4cis) ~15, J(H4trans, H3) ~2 |
| NH₂ | ¹H | ~2.0 - 3.5 | Broad singlet (br s) | - |
| NH (lactam) | ¹H | ~7.5 - 8.5 | Broad singlet (br s) | - |
| C-2 (C=O) | ¹³C | ~170 - 175 | - | - |
| C-3 | ¹³C | ~50 - 55 | - | - |
| C-4 | ¹³C | ~40 - 45 | - | - |
The relative stereochemistry of substituents on the azetidinone ring is crucial for its biological activity. Advanced NMR techniques, particularly the Nuclear Overhauser Effect (NOE), are used to determine the spatial proximity of protons. diva-portal.org
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These 2D NMR experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. For a substituted 3-aminoazetidin-2-one, an NOE correlation between a proton at the C-3 position and a proton at the C-4 position would indicate that they are on the same face of the ring (cis), whereas the absence of this correlation would suggest a trans relationship. Quantitative NOE measurements can even provide estimates of interproton distances, further refining the conformational model of the molecule. diva-portal.org
For more complex derivatives of 3-aminoazetidin-2-one, one-dimensional spectra can become crowded and difficult to interpret. Multidimensional NMR techniques resolve these issues by spreading the signals across two or more frequency dimensions. mdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar (through-bond) couplings, helping to identify connected spin systems. For instance, it would show a correlation between the H-3 proton and the two inequivalent H-4 protons of the azetidinone ring. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to, allowing for unambiguous assignment of carbon resonances based on their known proton assignments. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the carbon skeleton of a molecule and confirming the placement of functional groups that lack protons, such as the carbonyl group. rsc.org
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information on bond lengths, bond angles, conformation, and absolute stereochemistry. thieme-connect.de For a chiral molecule like 3-aminoazetidin-2-one, obtaining the crystal structure is the gold standard for assigning its absolute configuration (R or S). nih.gov
The process requires a single, high-quality crystal of the compound. When X-rays are passed through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. thieme-connect.de Mathematical analysis of this pattern yields an electron density map, from which the positions of all atoms in the crystal lattice can be determined. When using X-rays of a suitable wavelength, anomalous dispersion effects can be used to determine the absolute configuration of the chiral center without ambiguity. mdpi.com The resulting structure also reveals the precise conformation of the azetidinone ring, which is often non-planar, and the nature of intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net
Table 2: Representative Data Obtained from X-ray Crystallographic Analysis
| Parameter | Description | Example Value/Information |
| Crystal System | The symmetry system to which the unit cell belongs. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 5.8 Å, b = 9.2 Å, c = 7.5 Å, β = 95° |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | C2-N1 = 1.35 Å, C2=O5 = 1.21 Å |
| Bond Angles | The angle formed between three connected atoms. | N1-C4-C3 = 88.5° |
| Torsion Angles | The dihedral angle describing the conformation around a bond. | H3-C3-C4-H4 = 120.3° |
| Flack Parameter | A value used to confirm the absolute stereochemistry. | 0.0(1) |
Mass Spectrometry (MS) for Reaction Pathway Analysis and Product Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is routinely used to confirm the molecular weight of a synthesized compound and can provide structural information through fragmentation analysis.
In the context of 3-aminoazetidin-2-one synthesis, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques to generate the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, allowing for the calculation of the elemental formula and confirming that the desired product has been formed.
Furthermore, tandem mass spectrometry (MS/MS) can be used to analyze reaction pathways. By inducing fragmentation of a selected parent ion, a characteristic fragmentation pattern is produced. This pattern can be used to identify specific structural motifs and differentiate between isomers. In a reaction mixture, MS can be used to identify intermediates, byproducts, and impurities, providing crucial insights into the reaction mechanism. nih.gov
Table 3: Expected Mass Spectrometry Data for 3-Aminoazetidin-2-one
| Ion | Formula | Calculated m/z (Monoisotopic) | Analysis Type |
| [M+H]⁺ | C₃H₇N₂O⁺ | 87.0553 | HRMS Confirmation |
| [M+Na]⁺ | C₃H₆N₂ONa⁺ | 109.0372 | HRMS Confirmation |
| Fragment 1 | C₂H₄NO⁺ | 58.0288 | MS/MS (Loss of CH₂=NH) |
| Fragment 2 | C₂H₃N₂⁺ | 55.0291 | MS/MS (Loss of H₂O and CH₂) |
Vibrational Spectroscopy (IR, Raman) in Research Context
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present in a sample, making them excellent for qualitative analysis and reaction monitoring. nih.gov
For 3-aminoazetidin-2-one, the most characteristic feature in the IR spectrum is the strong absorption band of the β-lactam carbonyl (C=O) group. This band typically appears at a relatively high wavenumber (1730-1780 cm⁻¹) due to the ring strain of the four-membered ring. Other key vibrations include the N-H stretching of the lactam and the primary amine, C-H stretching, and N-H bending. nih.gov The presence of acetic acid would be confirmed by a broad O-H stretch and a C=O stretch for the carboxylic acid. Raman spectroscopy provides complementary information, particularly for symmetric vibrations and C-C backbone structures that are weak in the IR spectrum.
Table 4: Key Vibrational Frequencies for 3-Aminoazetidin-2-one
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| β-Lactam Carbonyl | C=O Stretch | 1730 - 1780 | Strong |
| Lactam N-H | N-H Stretch | 3200 - 3300 | Medium |
| Primary Amine N-H | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Primary Amine N-H | N-H Bend (Scissoring) | 1590 - 1650 | Medium-Strong |
| Alkane C-H | C-H Stretch | 2850 - 3000 | Medium |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity
The determination of enantiomeric purity is critical, as different enantiomers of a chiral molecule can have vastly different biological effects. nih.gov While chiral chromatography is often the primary method for separating and quantifying enantiomers, chiroptical techniques like Circular Dichroism (CD) spectroscopy offer a powerful complementary approach.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of 3-aminoazetidin-2-one will produce a CD spectrum that is a mirror image of the other. The spectrum is highly sensitive to the stereochemical arrangement around the chromophores (such as the lactam carbonyl group). By comparing the CD spectrum of a synthesized sample to that of a pure enantiomeric standard, one can confirm the absolute configuration and assess its enantiomeric purity. The magnitude of the CD signal is proportional to the concentration and enantiomeric excess of the sample, allowing for quantitative analysis. This technique is non-destructive and can be a rapid method for screening the stereochemical outcome of asymmetric syntheses.
Applications of 3 Aminoazetidin 2 One, Acetic Acid in Specialized Chemical Research
Roles in Materials Science and Polymer Chemistry
The application of 3-aminoazetidin-2-one (B3054971) extends beyond medicinal chemistry into the realm of materials science, where its derivatives are used to create novel polymers and advanced ligand systems.
Through ring-opening polymerization or conversion to β-amino acid monomers, derivatives of 3-aminoazetidin-2-one can be incorporated into polymeric backbones. One significant class of polymers derived from these precursors is the poly-β-peptides, also known as "Nylon-3". ethz.ch These polymers are structural isomers of natural polypeptides and exhibit unique properties, including the ability to form stable secondary structures like helices and sheets. nih.gov
Furthermore, the controlled copolymerization of α-amino acid and β-amino acid precursors (derived from azetidinones) allows for the synthesis of sequence-tunable poly-α/β-peptides. nih.gov These hybrid polymers combine the characteristics of natural peptides with the enhanced stability of β-peptides, making them promising candidates for biomaterials and therapeutic applications. nih.govnih.gov
In organometallic chemistry, ligands are crucial for controlling the reactivity and selectivity of metal catalysts. Chiral ligands are particularly important for asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule selectively.
As mentioned previously, derivatives of 3-aminoazetidin-2-one can be efficiently converted into chiral 2-oxazolines. mdpi.comnih.gov These oxazoline-containing molecules are a well-known class of "privileged ligands" in asymmetric catalysis due to their strong coordinating ability, steric tunability, and capacity to induce high levels of enantioselectivity in a wide range of metal-catalyzed reactions. mdpi.com The synthesis provides a direct route from a readily available chiral building block to a high-value ligand system.
Catalytic and Ligand Design Applications
The design of effective ligands is a cornerstone of modern catalysis. nih.govmdpi.com The structural rigidity and chirality inherent in molecules derived from 3-aminoazetidin-2-one make them excellent candidates for ligand design. The chiral 2-oxazoline ligands synthesized from 3-amido-azetidines are prime examples. mdpi.comnih.gov
These ligands are used in a variety of catalytic asymmetric reactions. The nitrogen and oxygen atoms of the oxazoline ring chelate to a metal center, creating a well-defined and rigid chiral environment around the metal. This chiral pocket then directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product. The effectiveness of these ligands has been demonstrated in numerous transformations, establishing them as powerful tools for synthetic chemists. mdpi.com
Table 3: Catalytic Applications of Ligands Derived from Azetidinone Precursors This table is interactive. Click on the headers to sort. | Ligand Type | Precursor | Metal Center (Example) | Application in Asymmetric Catalysis | | :--- | :--- | :--- | :--- | | Chiral 2-Oxazolines | 3-Amido-azetidine | Copper (Cu) | Lewis acid catalysis mdpi.com | | Chiral 2-Oxazolines | Palladium (Pd) | Allylic alkylation | | Chiral 2-Oxazolines | Rhodium (Rh) | Hydrosilylation |
Development of Chemical Probes for Biological Systems (mechanistic studies)
The structural motif of 3-aminoazetidin-2-one, a constrained β-lactam, serves as a valuable scaffold in the design and synthesis of chemical probes for interrogating biological systems. These probes are instrumental in mechanistic studies, allowing researchers to elucidate the function and regulation of specific proteins, such as enzymes and receptors. By incorporating the 3-aminoazetidin-2-one core into larger molecules, scientists can develop potent and selective inhibitors or activators, which can then be used to study biological pathways and disease mechanisms.
One prominent application of 3-aminoazetidin-2-one derivatives is in the development of inhibitors for N-acylethanolamine acid amidase (NAAA). NAAA is a cysteine hydrolase responsible for the degradation of the endogenous lipid mediator palmitoylethanolamide (PEA), which has anti-inflammatory and analgesic properties. nih.gov Inhibition of NAAA is therefore a promising strategy for managing pain and inflammation. Researchers have synthesized a series of N-(2-oxoazetidin-3-yl)amides that act as effective NAAA inhibitors. nih.gov These compounds, derived from the 3-aminoazetidin-2-one scaffold, have demonstrated good potency and improved physicochemical properties, making them suitable for systemic administration in research models. nih.gov The development of these probes has been crucial in studying the structure-activity relationships that govern NAAA inhibition. nih.gov
Another significant area of research involves the use of 3-aminoazetidine derivatives as agonists for the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor that plays a role in neurotransmission, and its modulation is of interest for treating neurological and psychiatric disorders. Scientists have designed and synthesized 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines as high-affinity, non-imidazole H3R agonists. acs.org One such compound, VUF16839, exhibits nanomolar potency and has been used to study the effects of H3R activation in the central nervous system. acs.org In vivo studies using this chemical probe in mice have revealed its effects on social recognition, providing insights into the role of H3R in cognitive processes. acs.org The azetidine (B1206935) side chain in these compounds plays a critical role in their ability to effectively activate the H3 receptor. acs.org
The following table summarizes the key research findings related to the use of 3-aminoazetidin-2-one derivatives as chemical probes:
| Chemical Probe Class | Target | Biological System/Model | Key Mechanistic Findings |
| N-(2-oxoazetidin-3-yl)amides | N-acylethanolamine acid amidase (NAAA) | In vitro enzyme assays, animal models of pain and inflammation | Elucidation of structural features critical for NAAA inhibition, providing a tool to study the role of PEA in signaling pathways. nih.gov |
| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines | Histamine H3 Receptor (H3R) | HEK293T cells expressing hH3R, in vivo mouse models | Demonstration of the importance of the azetidine moiety for H3R agonism and investigation of the receptor's role in social recognition and memory. acs.org |
These examples highlight the utility of the 3-aminoazetidin-2-one scaffold in creating sophisticated chemical tools for mechanistic studies. By leveraging the unique structural and chemical properties of this compound, researchers can continue to develop novel probes to explore complex biological processes and identify new therapeutic targets.
Future Research Directions and Emerging Paradigms for 3 Aminoazetidin 2 One, Acetic Acid Chemistry
Automation and Flow Chemistry Integration in Synthesis
The synthesis of β-lactam rings, the core of 3-aminoazetidin-2-one (B3054971), is increasingly benefiting from the adoption of automation and flow chemistry. ecmdb.ca These technologies offer significant advantages over traditional batch methods, including improved reaction control, enhanced safety, and greater scalability. ecmdb.ca Flow chemistry, in particular, allows for precise manipulation of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nist.gov The on-demand generation of reactive intermediates, a key feature of flow synthesis, is especially pertinent for the construction of the strained azetidinone ring, minimizing the risks associated with handling unstable compounds. nist.gov
Future work will likely focus on developing fully automated, multi-step flow syntheses of 3-aminoazetidin-2-one and its derivatives. This could involve the integration of in-line purification and analysis techniques, creating a seamless process from starting materials to the final, purified product. Such automated systems would accelerate the discovery of new derivatives by enabling high-throughput screening of different reaction conditions and starting materials.
Data-Driven Discovery and Machine Learning in Reaction Prediction
The application of machine learning and data-driven approaches is set to revolutionize the synthesis and development of 3-aminoazetidin-2-one derivatives. By analyzing vast datasets of chemical reactions, machine learning algorithms can predict the outcomes of new reactions, optimize reaction conditions, and even propose novel synthetic routes. nih.govnih.gov This predictive power can significantly reduce the number of experiments required, saving time and resources.
In the context of 3-aminoazetidin-2-one, machine learning could be employed to:
Predict the stereochemical outcome of Staudinger cycloadditions used to form the β-lactam ring.
Identify the most effective protecting groups and deprotection strategies for the amino functionality.
Forecast the biological activity of novel derivatives against various targets, such as enzymes implicated in cancer or bacterial infections. nih.govresearchgate.net
The integration of machine learning with automated synthesis platforms could create a closed-loop system for accelerated discovery, where algorithms design new molecules and robotic systems synthesize and test them.
Exploration of Novel Reactivity and Rearrangement Pathways
The strained four-membered ring of 3-aminoazetidin-2-one is a source of unique reactivity, offering opportunities for the development of novel chemical transformations. Research in this area will likely focus on exploring new ring-opening reactions, rearrangements, and functionalization strategies. For instance, the prepchem.comacs.org-Stevens rearrangement has been investigated for the one-carbon ring expansion of aziridines to azetidines, and similar strategies could be explored for modifying the azetidinone core. nih.gov The development of new catalytic methods for the selective functionalization of the C-3 and C-4 positions of the ring will also be a key area of investigation.
Furthermore, the exploration of photochemical and electrochemical methods for activating and transforming the azetidinone ring could lead to the discovery of unprecedented reaction pathways. nih.gov These methods offer the potential for milder reaction conditions and unique selectivities compared to traditional thermal methods.
Interdisciplinary Research at the Interface of Chemistry and Biology (Mechanistic Chemical Biology)
The acetic acid salt of 3-aminoazetidin-2-one and its derivatives are of significant interest for their potential biological activities. Interdisciplinary research at the interface of chemistry and biology will be crucial for elucidating the mechanisms of action of these compounds and for designing new therapeutic agents. This field, often referred to as mechanistic chemical biology, uses chemical tools to probe and understand biological systems at the molecular level.
Derivatives of 3-aminoazetidin-2-one have already shown promise as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in pain and inflammation, and as potential anti-cancer agents. prepchem.comacs.org Future research will involve:
The synthesis of new analogs to probe structure-activity relationships. prepchem.com
The use of these compounds as molecular probes to study the function of their target enzymes.
The development of derivatives with improved pharmacokinetic properties for in vivo applications. prepchem.com
Sustainable and Atom-Economical Synthetic Routes
The development of sustainable and atom-economical synthetic methods is a critical goal in modern chemistry. For the synthesis of 3-aminoazetidin-2-one and its derivatives, this will involve moving away from traditional methods that use stoichiometric and often hazardous reagents. The focus will be on the development of catalytic methods that minimize waste and maximize the incorporation of starting material atoms into the final product.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a particularly promising avenue for the sustainable synthesis of β-lactams. scispace.com Enzymes can operate under mild conditions in aqueous environments and often exhibit high stereoselectivity. Future research will aim to discover and engineer enzymes for the key steps in the synthesis of 3-aminoazetidin-2-one, such as the formation of the β-lactam ring and the introduction of the amino group. The development of chemo-enzymatic processes, which combine the best features of chemical and biological catalysis, will also be a key area of focus.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Aminoazetidin-2-one derivatives with acetic acid moieties?
- Answer : Multi-step synthesis typically involves nucleophilic substitution or cyclization reactions. For example, coupling acetic acid derivatives with azetidine precursors under controlled pH and temperature. Characterization via ¹H/¹³C NMR and HPLC ensures structural integrity . Reaction optimization may require iterative adjustments to solvent systems (e.g., DMF or THF) and catalysts (e.g., palladium complexes).
Q. What safety protocols are critical for handling 3-Aminoazetidin-2-one derivatives in laboratory settings?
- Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. Storage conditions should adhere to recommendations for hygroscopic compounds (e.g., desiccants, -20°C for long-term stability). Refer to safety data sheets (SDS) for specific hazards, such as irritation risks .
Q. Which analytical techniques are optimal for quantifying acetic acid content in 3-Aminoazetidin-2-one derivatives?
- Answer : Titration with standardized NaOH (using phenolphthalein) provides basic quantification. For higher precision, HPLC-UV (e.g., C18 columns, 210 nm detection) or GC-MS (derivatization with BSTFA) is recommended. Calibration curves using acetic acid standards improve accuracy .
Advanced Research Questions
Q. How can in silico molecular docking predict the bioactivity of 3-Aminoazetidin-2-one derivatives against target enzymes?
- Answer : Tools like AutoDock Vina or Schrödinger Suite model ligand-receptor interactions. Parameters include grid box size (covering active sites) and scoring functions (e.g., Gibbs free energy). Validate predictions with in vitro assays (e.g., IC₅₀ measurements) and cross-reference crystallographic data .
Q. What strategies resolve discrepancies between computational ADME predictions and experimental pharmacokinetic data for this compound?
- Answer : Cross-validate using SwissADME and pkCSM for ADME parameters. Discrepancies in solubility or bioavailability may arise from unaccounted physicochemical properties (e.g., logP, pKa). Iterative synthesis (e.g., adding hydrophilic groups) and MD simulations (solvent accessibility) can bridge gaps .
Q. How do researchers optimize aqueous solubility of 3-Aminoazetidin-2-one derivatives for in vivo studies?
- Answer : Structural modifications include salt formation (e.g., sodium acetate derivatives) or PEGylation . Co-solvents (e.g., DMSO-water mixtures) or nanoformulations (liposomes) enhance solubility. Monitor stability via dynamic light scattering (DLS) and HPLC retention time shifts .
Data Analysis & Experimental Design
Q. What experimental designs mitigate errors in kinetic studies of 3-Aminoazetidin-2-one hydrolysis?
- Answer : Use pH-stat titrators for real-time monitoring of acetic acid release. Control temperature (±0.1°C) and ionic strength (buffer systems like phosphate). Replicate experiments (n ≥ 3) and apply Michaelis-Menten kinetics for enzyme-catalyzed reactions .
Q. How should researchers address inconsistent NMR spectral data for azetidine ring conformers?
- Answer : Perform variable-temperature NMR to assess ring puckering dynamics. Compare with DFT calculations (e.g., Gaussian09) for optimized geometries. Solvent effects (CDCl₃ vs. D₂O) must be documented .
Tables for Key Parameters
| Parameter | Method | Reference |
|---|---|---|
| pKa of acetic acid moiety | Potentiometric titration | |
| LogP (lipophilicity) | Shake-flask/HPLC | |
| Metabolic stability (t₁/₂) | Microsomal incubation + LC-MS |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
